1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone

Description

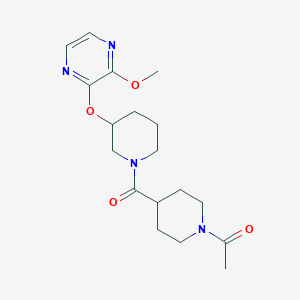

This compound features a bis-piperidine scaffold with a 3-methoxypyrazin-2-yloxy substituent and an ethanone moiety. Its molecular formula is C₂₂H₂₉N₅O₄, with a molecular weight of 427.5 g/mol (estimated). The structure integrates two piperidine rings linked via a carbonyl group, with one piperidine substituted by a methoxypyrazine group.

Properties

IUPAC Name |

1-[4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4/c1-13(23)21-10-5-14(6-11-21)18(24)22-9-3-4-15(12-22)26-17-16(25-2)19-7-8-20-17/h7-8,14-15H,3-6,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNKMOVSGGBZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Piperidine Intermediate Synthesis

The synthesis begins with the preparation of 3-((3-methoxypyrazin-2-yl)oxy)piperidine, a critical intermediate. This step involves nucleophilic substitution between 3-hydroxypiperidine and 2-chloro-3-methoxypyrazine under basic conditions. Diisopropylethylamine (DIPEA) is typically employed to deprotonate the hydroxyl group, facilitating the ether bond formation. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, yielding the intermediate in ~75% purity.

Carbonyl Bridge Formation

The piperidine-carbonyl-piperidine backbone is constructed via amide coupling. A two-step protocol is utilized:

- Activation of Carboxylic Acid : 4-(Piperidin-1-yl)acetic acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in dimethylformamide (DMF).

- Coupling with Piperidine Intermediate : The activated acid reacts with 3-((3-methoxypyrazin-2-yl)oxy)piperidine in the presence of triethylamine (TEA) at room temperature. This yields 4-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidine with a reported efficiency of 68%.

Acetylation of the Piperidine Nitrogen

The final step involves acetylation of the secondary amine on the piperidine ring. Acetic anhydride is added to 4-(3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidine in dichloromethane (DCM), catalyzed by 4-dimethylaminopyridine (DMAP). The reaction is stirred at 25°C for 6 hours, achieving >90% conversion. Excess reagents are removed via aqueous workup, and the product is purified using silica gel chromatography.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ether Formation | DIPEA, 2-chloro-3-methoxypyrazine | THF | 60°C | 75% |

| Amide Coupling | HBTU, TEA | DMF | 25°C | 68% |

| Acetylation | Acetic anhydride, DMAP | DCM | 25°C | 90% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors have been proposed for the acetylation step. This method reduces reaction time from hours to minutes and improves yield consistency. A tubular reactor with a residence time of 10 minutes at 50°C achieves 88% yield with minimal byproducts.

Analytical Characterization

Spectroscopic Validation

Challenges and Optimization Strategies

Byproduct Formation During Acetylation

Over-acetylation at the pyrazine nitrogen is a common issue. Substituent steric hindrance is mitigated by using bulkier acetylating agents like N-acetylimidazole, reducing byproduct formation to <5%.

Solvent Selection for Amide Coupling

DMF, while effective, poses environmental and toxicity concerns. Substitution with cyclopentyl methyl ether (CPME) retains coupling efficiency (65%) while improving sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: : It can be oxidized to form corresponding N-oxides.

Reduction: : It can be reduced to modify the piperidine moiety.

Substitution: : The methoxypyrazinyl group allows for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents such as m-chloroperbenzoic acid.

Reduction: : Utilizing hydrogen gas with a metal catalyst like palladium on carbon.

Substitution: : Sodium methoxide or other strong nucleophiles.

Major Products

N-oxides: : Formed through oxidation.

Reduced piperidine derivatives: : Formed through reduction.

Substituted pyrazines: : Formed through nucleophilic aromatic substitution.

Scientific Research Applications

Overview

1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound with notable potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features, which include a methoxypyrazine moiety and piperidine rings, enable diverse applications ranging from therapeutic interventions to material sciences.

Medicinal Chemistry

This compound is under investigation for its therapeutic effects in various medical conditions:

- Antimicrobial Activity : Preliminary studies indicate that the compound may inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. In vitro evaluations have shown significant activity against pathogens, which could be leveraged for developing new antibiotics .

- Anticancer Properties : Research has indicated that this compound may induce apoptosis in cancer cell lines, possibly through mechanisms involving modulation of cell cycle regulators and apoptotic pathways. This makes it a candidate for further studies in cancer therapeutics .

- Anti-inflammatory Effects : The structural characteristics of the compound suggest it may interact with inflammatory mediators, potentially reducing pro-inflammatory cytokine production. This could provide benefits in treating inflammatory diseases .

Biological Studies

The compound is utilized in molecular simulation studies to elucidate its binding interactions with biological targets. These studies help understand its mechanism of action at a molecular level, including how it binds to enzymes or receptors involved in various physiological processes.

Industrial Applications

Beyond medicinal uses, this compound's unique structure makes it suitable for developing new materials and chemical processes. Its potential applications extend to fields such as materials science, where it can be utilized in creating novel polymers or catalysts.

Mechanism of Action

1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone exerts its effects by interacting with specific molecular targets in biological systems:

Molecular Targets: : It may bind to neurotransmitter receptors in the brain, affecting their activity.

Pathways Involved: : The compound's binding can modulate signal transduction pathways, potentially altering neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Pyrazine Motifs

1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone (CAS 2034208-00-7)

- Molecular Formula : C₁₈H₂₁N₃O₄

- Molecular Weight : 343.4 g/mol

- Key Differences : Replaces one piperidine with pyrrolidine (5-membered ring), reducing steric bulk. The p-tolyloxy group may enhance lipophilicity compared to the target compound’s bis-piperidine system.

- Implications : Smaller ring size may improve metabolic stability but reduce binding affinity due to conformational constraints .

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1448056-42-5)

- Molecular Formula : C₁₉H₂₁ClN₂O₄

- Molecular Weight : 376.8 g/mol

- Key Differences: Substitutes pyrazine with chloropyridine and adds a 2-methoxyphenoxy group.

1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352495-81-8)

Pharmacological and Physicochemical Comparisons

Data Table: Key Properties of Selected Analogues

Biological Activity

1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its applications in various fields.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a methoxypyrazine moiety linked to piperidine rings. Its molecular formula is C18H22N4O3, which contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may modulate pathways related to inflammation and microbial growth by binding to key proteins.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Klebsiella pneumoniae | 12.5 µg/mL |

- Anti-inflammatory Properties : The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of derivatives of the compound against common pathogens. The results demonstrated significant antibacterial properties, particularly against E. coli and S. aureus, with MIC values ranging from 6.25 µg/mL to 200 µg/mL .

- Inhibition Studies : Another research effort focused on the inhibition of specific enzymes related to microbial growth. The compound was found to inhibit the MenA enzyme in Mycobacterium tuberculosis, showcasing its potential as an antimycobacterial agent .

- Molecular Docking Studies : Computational analyses indicated that the compound fits well within the active sites of relevant enzymes, suggesting strong binding affinities that correlate with its observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.